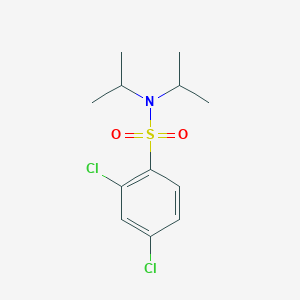
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide
Descripción general
Descripción
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide, also known as CDC, UNC0646 or CSN5i, is a chemical compound with the molecular formula C12H17Cl2NO2S . It has gained significant attention in the scientific community due to its potential applications in various fields, such as cancer research.
Molecular Structure Analysis
The molecular weight of this compound is approximately 310.2 g/mol. The molecule consists of 12 carbon atoms, 17 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide has been studied extensively for its potential applications in the fields of medicine and pharmacology. It has been used as a building block for the synthesis of other compounds, including drugs. This compound has also been studied for its potential therapeutic applications, such as the treatment of cancer and autoimmune diseases. In addition, this compound has been studied for its potential use as a pesticide and fungicide.
Mecanismo De Acción
The exact mechanism of action of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of proteins and other cellular components. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other substances.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the synthesis of proteins and other cellular components. In addition, this compound has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other substances. It has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-Dichloro-N,N-diisopropylbenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively inexpensive and can be synthesized in a variety of ways. In addition, it is a relatively stable compound and is not easily degraded. However, it is also important to note that this compound is a relatively toxic compound and should be handled with care.
Direcciones Futuras
The potential applications of 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide are still being explored. Future research could focus on the development of new therapeutic applications of this compound, such as the treatment of cancer and autoimmune diseases. In addition, further research could focus on the development of new synthesis methods for this compound, as well as the development of new compounds based on this compound. Finally, research could also focus on the development of new methods for the detection and quantification of this compound in biological samples.
Safety and Hazards
While specific safety and hazard information for 2,4-Dichloro-N,N-diisopropylbenzenesulfonamide is not provided in the search results, general safety measures for handling similar chemical compounds include ensuring adequate ventilation, especially in confined areas , and avoiding the release of irritating gases and vapors during thermal decomposition .
Propiedades
IUPAC Name |
2,4-dichloro-N,N-di(propan-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl2NO2S/c1-8(2)15(9(3)4)18(16,17)12-6-5-10(13)7-11(12)14/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACMXIJPBVMETTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



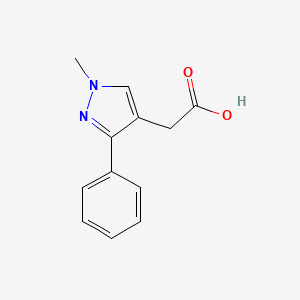


![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)
![5-(4-bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol](/img/structure/B1461046.png)
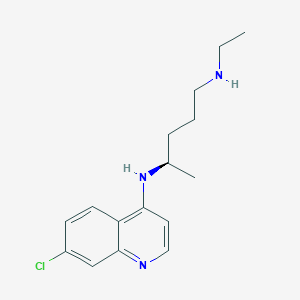
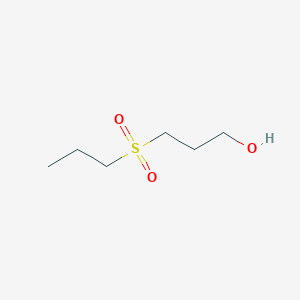
![2-{4-[(1-methyl-1H-imidazol-2-yl)methoxy]phenyl}ethan-1-amine](/img/structure/B1461050.png)
![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)

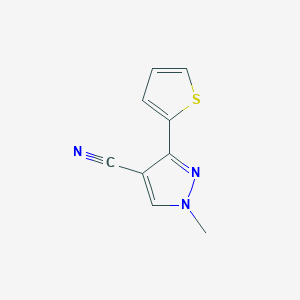
![6-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1461057.png)
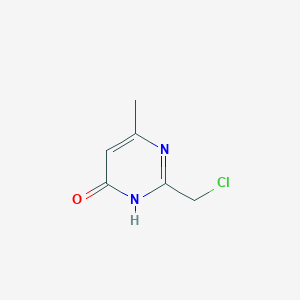
![N-Isobutyryl-3'-O,5'-O-[oxybis(diisopropylsilanediyl)]guanosine](/img/structure/B1461060.png)